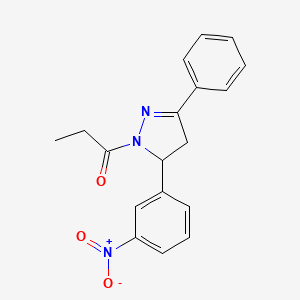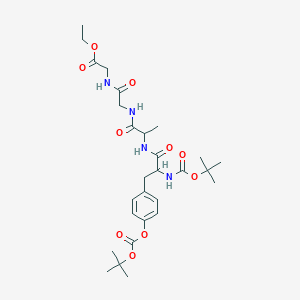![molecular formula C24H22N4O B5052854 N,N-dimethyl-4-{4-[(4-methylphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B5052854.png)
N,N-dimethyl-4-{4-[(4-methylphenyl)amino]-1-phthalazinyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-{4-[(4-methylphenyl)amino]-1-phthalazinyl}benzamide, commonly known as DMP 785, is a compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of DMP 785 involves its selective binding to the dopamine D1 receptor, which activates intracellular signaling pathways that regulate cellular function. This results in the modulation of neurotransmitter release and synaptic plasticity, which are important processes involved in learning and memory.
Biochemical and Physiological Effects:
DMP 785 has been shown to have several biochemical and physiological effects, including the modulation of dopamine release, the enhancement of synaptic plasticity, and the improvement of cognitive function. It has also been shown to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMP 785 in lab experiments is its selective binding to the dopamine D1 receptor, which allows for the specific modulation of this receptor without affecting other receptors. However, one limitation of using DMP 785 is its high cost, which can make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for research involving DMP 785, including the development of more cost-effective synthesis methods, the investigation of its potential therapeutic applications in neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to fully understand the mechanism of action of DMP 785 and its potential applications in scientific research.
Synthesis Methods
The synthesis of DMP 785 involves several steps, including the condensation of 4-(4-aminophthalazin-1-yl)benzoic acid with N,N-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified through column chromatography and recrystallization to obtain pure DMP 785.
Scientific Research Applications
DMP 785 has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively bind to the dopamine D1 receptor, which is involved in the regulation of cognitive function, motivation, and reward. This makes DMP 785 a valuable tool for studying the role of the dopamine D1 receptor in these processes.
properties
IUPAC Name |
N,N-dimethyl-4-[4-(4-methylanilino)phthalazin-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O/c1-16-8-14-19(15-9-16)25-23-21-7-5-4-6-20(21)22(26-27-23)17-10-12-18(13-11-17)24(29)28(2)3/h4-15H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQDBPNONPOWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-fluorophenyl)-N-[2-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide](/img/structure/B5052776.png)
![5-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5052786.png)
![ethyl 4-{[({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B5052791.png)



![1-(3-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5052823.png)
![2-[{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5052830.png)
![2-ethoxy-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-6-nitrophenyl acetate](/img/structure/B5052846.png)

![2-(4-butoxyphenyl)-5-[3-(2-methoxyphenyl)-2-propen-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5052870.png)


![N-[3-(1H-indazol-1-yl)propyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5052888.png)